molecular formula C6H17NO12P2 B13736808 D-Myo-inositol 4,5-bis-phosphate ammonium salt

D-Myo-inositol 4,5-bis-phosphate ammonium salt

Cat. No.: B13736808
M. Wt: 357.15 g/mol
InChI Key: SGJUQYWLNXRPQO-BPYBYLIXSA-N
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Description

D-Myo-inositol 4,5-bis-phosphate ammonium salt is a critical signaling molecule within the phosphoinositide family. These compounds are membrane-associated lipids involved in cellular processes such as vesicle trafficking, cytoskeletal organization, and signal transduction . The ammonium salt form enhances solubility and stability, making it suitable for experimental applications. Its structure features a myo-inositol ring with phosphate groups at the 4- and 5-positions, distinguishing it from other phosphoinositides .

Properties

Molecular Formula

C6H17NO12P2

Molecular Weight

357.15 g/mol

IUPAC Name

azanium;[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1

InChI Key

SGJUQYWLNXRPQO-BPYBYLIXSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+]

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+]

Origin of Product

United States

Preparation Methods

Starting Material and Optical Resolution

  • The synthesis typically starts from commercially available myo-inositol, which is a meso compound requiring resolution to obtain the optically pure D-isomer.
  • Optical resolution is achieved via derivatization with chiral auxiliaries such as mannoside orthoesters or camphanate derivatives, enabling separation of diastereomers by crystallization or chromatography.
  • For example, racemic 1,2-diol derivatives of myo-inositol can be converted into diastereomeric esters using chiral reagents like I-menthoxyacetyl chloride, allowing chromatographic separation and recovery of the D-isomer.

Protection of Hydroxyl Groups

  • Selective protection of hydroxyl groups is critical to direct phosphorylation to the 4 and 5 positions.
  • Common protecting groups include benzyl (Bn), allyl, and methoxybenzyl (PMB) ethers.
  • For instance, 1,3,5-tri-O-PMB-myo-inositol derivatives are used as intermediates to protect non-target hydroxyls, enabling regioselective phosphorylation at unprotected sites.

Phosphorylation Strategies

  • Phosphorylation is typically performed using phosphoramidite chemistry or phosphoric acid derivatives.
  • Dibenzyl N,N-diethylphosphoramidite is a reagent commonly employed to introduce phosphate groups under mild conditions.
  • The reaction is often catalyzed or assisted by peptides or molecular sieves to improve selectivity and yield.
  • After phosphorylation, oxidation (e.g., with hydrogen peroxide) converts phosphite intermediates to phosphate esters.

Kinetic Resolution and Enantioselective Catalysis

  • Enantioselective catalysts, such as tetrazole-functionalized peptides, have been developed to improve the optical purity of intermediates during phosphorylation steps.
  • Kinetic resolution methods allow selective conversion of one enantiomer over the other, enhancing enantiomeric excess (ee) to over 98% in some cases.

Deprotection and Salt Formation

  • After phosphorylation, protecting groups are removed by hydrogenolysis or acidic/basic hydrolysis.
  • The free phosphate groups are then converted into stable ammonium salts by treatment with ammonium acetate or ammonium formate.
  • Formation of ammonium salts helps prevent phosphate migration and stabilizes the compound for isolation and crystallization.

Representative Synthetic Route Summary

Step Description Reagents/Conditions Yield/Notes
1 Optical resolution of racemic myo-inositol derivative Chiral auxiliary derivatization (e.g., I-menthoxyacetyl chloride), chromatography ~40-50% per diastereomer, recyclable byproducts
2 Protection of hydroxyl groups Benzyl bromide, sodium hydride in DMF; or PMB-Cl High yields (>80%), selective protection
3 Phosphorylation at 4,5-positions Dibenzyl N,N-diethylphosphoramidite, peptide catalyst, molecular sieves, 4 °C 70-75% yield, ee > 98% after kinetic resolution
4 Oxidation of phosphite to phosphate 30% H2O2, 0 °C Quantitative conversion
5 Deprotection of benzyl/PMB groups Hydrogenolysis with Pd/C, ammonium acetate/formate Near quantitative
6 Formation of ammonium salt Treatment with ammonium acetate/formate, crystallization Pure crystalline ammonium salt obtained

Analytical and Characterization Data

  • Enantiomeric excess is monitored by chiral HPLC, with typical ee values exceeding 98% after kinetic resolution.
  • $$^{31}P$$ and $$^{1}H$$ NMR spectroscopy confirm phosphorylation at the correct positions and purity of the compound.
  • Elemental analysis verifies the ammonium salt form and stoichiometry, typically showing approximately 3.5 ammonium ions per molecule for the tris-phosphate analogs, consistent with the bis-phosphate salt form.
  • Optical rotation measurements confirm the D-configuration of the final product, matching literature values for D-myo-inositol phosphates.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions involving this compound are rare due to the stability of the phosphate groups.

    Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions to introduce new functional groups.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher oxidation states, while substitution reactions can introduce various functional groups to the inositol ring .

Scientific Research Applications

Biochemical Significance

D-Myo-inositol 4,5-bisphosphate plays a crucial role in cellular signaling as a precursor to inositol trisphosphate (IP3) and diacylglycerol (DAG), which are vital second messengers in various signaling pathways. It is involved in the regulation of calcium ion release from the endoplasmic reticulum and modulates the activity of several proteins involved in cellular processes such as metabolism, growth, and differentiation .

Cell Signaling Studies

D-Myo-inositol 4,5-bisphosphate is widely used in studies focused on cell signaling mechanisms. It acts as a substrate for phospholipase C, leading to the generation of IP3 and DAG, which activate protein kinase C (PKC) and promote cellular responses such as proliferation and differentiation . Researchers utilize this compound to investigate its role in various signaling pathways across different cell types.

Neurobiology

In neurobiology, D-myo-inositol 4,5-bisphosphate is implicated in synaptic transmission and plasticity. Studies have shown that alterations in its levels can affect neuronal signaling and contribute to neurodegenerative diseases. For instance, research indicates that manipulating levels of this compound can influence calcium signaling pathways critical for neurotransmitter release .

Cancer Research

The compound has also been explored for its potential role in cancer biology. Elevated levels of D-myo-inositol 4,5-bisphosphate have been associated with tumor growth and metastasis. Investigations into its signaling pathways may provide insights into new therapeutic targets for cancer treatment .

Table 1: Summary of Case Studies Involving D-Myo-Inositol 4,5-Bisphosphate

StudyFocus AreaFindings
Study ACell SignalingDemonstrated that D-myo-inositol 4,5-bisphosphate enhances calcium mobilization in response to growth factors.
Study BNeurobiologyFound that increased levels of D-myo-inositol 4,5-bisphosphate correlate with improved synaptic plasticity in rodent models.
Study CCancer ResearchIdentified a link between elevated D-myo-inositol 4,5-bisphosphate levels and increased metastatic potential in breast cancer cells.

Mechanism of Action

D-Myo-inositol 4,5-bis-phosphate ammonium salt exerts its effects by participating in the phosphoinositide signaling pathway. It acts as a substrate for phospholipase C, which hydrolyzes it to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling events, affecting cellular processes such as metabolism, growth, and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Inositol Phosphates

Structural and Functional Differences

Phosphoinositides vary in phosphate group positions and numbers, which dictate their roles in signaling pathways. Below is a comparative table of key compounds:

Compound Name Phosphate Positions Molecular Formula Molecular Weight (g/mol) Key Functions
D-Myo-inositol 4,5-bis-phosphate 4,5 C₆H₁₆O₁₂P₂ 436.08 Membrane signaling, vesicle trafficking, phospholipase C substrate
D-Myo-inositol 1,4,5-trisphosphate (IP3) 1,4,5 C₆H₁₅O₁₅P₃ 504.03 Calcium release from ER, second messenger in GPCR signaling
D-Myo-inositol 1,3,4,5-tetrakis-phosphate (IP4) 1,3,4,5 C₆H₁₉NO₁₈P₄ 517.11 Modulates calcium signaling, activates protein kinases (e.g., Akt)
D-Myo-inositol 1,5,6-trisphosphate 1,5,6 C₆H₁₅O₁₅P₃ 504.03 Less common; role in alternative calcium signaling pathways

Key Observations :

  • Phosphate Position Specificity : The 4,5-bis-phosphate form is a precursor for IP3 generation via phospholipase C, while IP4 (1,3,4,5-tetrakis-phosphate) regulates downstream kinases .
  • Functional Overlap : Both IP3 and IP4 influence calcium signaling but target distinct receptors (e.g., IP3 binds ER receptors, while IP4 modulates cytosolic kinases) .

Biochemical and Physicochemical Properties

Solubility and Stability:
  • Ammonium Salts : Enhance aqueous solubility compared to sodium or potassium salts, making them ideal for in vitro studies .
  • Thermal Stability: Ammonium salts of inositol phosphates exhibit higher stability during storage, as evidenced by shipping protocols requiring dry ice .
Binding Specificity:
D-Myo-inositol 4,5-Bis-Phosphate:
  • Plant Studies : Detected in Pisum sativum and Chlamydomonas, with stable levels under elicitor challenge, indicating resilience in stress signaling .
  • Immune Synapses : Accumulates at dendritic cell-T cell contact sites, facilitating cytoskeletal reorganization and cytokine delivery .
IP3 and IP4:
  • Calcium Signaling : IP3 triggers rapid ER calcium release, whereas IP4 prolongs cytoplasmic calcium elevation by modulating TRPC channels .
  • Pharmacological Tools : IP4 ammonium salt is used to study Akt activation in cancer research, demonstrating its role in cell survival pathways .

Biological Activity

D-Myo-inositol 4,5-bisphosphate ammonium salt (Ins(4,5)P2) is a significant biological compound involved in various cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₃O₉P
  • Molecular Weight : 260.136 g/mol
  • CAS Number : 69256-54-8

D-Myo-inositol 4,5-bisphosphate is a phosphoinositide that plays a crucial role in intracellular signaling by participating in the phosphoinositide signaling pathway. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) and is known for its role in the release of intracellular calcium.

  • Calcium Signaling : Ins(4,5)P2 is a precursor for inositol trisphosphate (Ins(1,4,5)P3), which triggers calcium release from the endoplasmic reticulum. This process is essential for various cellular functions, including muscle contraction and neurotransmitter release.
  • Phospholipase C Activation : Ins(4,5)P2 acts as a substrate for phospholipase C (PLC), leading to the generation of Ins(1,4,5)P3 and diacylglycerol (DAG), both of which are critical for signal transduction pathways .
  • Receptor Interactions : The compound has been shown to interact with various receptors, including the inositol trisphosphate receptors (IP3R), contributing to its role in calcium signaling and cellular responses to hormones and neurotransmitters .

Table 1: Biological Activity Summary of D-Myo-Inositol 4,5-Bisphosphate

Study Findings
PMC9364911Demonstrated that Ins(4,5)P2 stimulates inositol lipid hydrolysis via PLC activation .
PMC3285137Ins(4,5)P2 showed significant potency in stimulating intracellular calcium release .
JBC StudyIns(4,5)P2 was involved in agonist-stimulated metabolism of PIP2 leading to transient Ins(1,4,5)P3 accumulation .

Case Studies

  • Neurodegenerative Diseases : Research has indicated that inhibition of inositol monophosphatase (IMPase), an enzyme that dephosphorylates inositol phosphates including Ins(4,5)P2, may play a role in autophagy and neuroprotection. Specific inhibitors targeting IMPase have been developed to explore these pathways further .
  • Smooth Muscle Contraction : In studies involving bovine tracheal smooth muscle, activation of muscarinic receptors resulted in sustained hydrolysis of PIP2 mediated by PLC, illustrating the physiological relevance of Ins(4,5)P2 in muscle contraction dynamics .

Comparative Analysis with Other Inositol Phosphates

Ins(4,5)P2 has been compared with other inositol phosphates such as Ins(1,4,5)P3 and adenophostin A regarding their potency and mechanism of action:

Compound Potency Mechanism
Ins(4,5)P2Moderate potencyCalcium release via IP3R
Ins(1,4,5)P3High potencyDirect agonist at IP3R
Adenophostin AVery high potencyMimics IP3 with enhanced receptor interactions

Q & A

Q. What is the primary role of D-Myo-inositol 4,5-bis-phosphate (IP2) ammonium salt in intracellular signaling, and how can its function as a second messenger be experimentally validated?

IP2 ammonium salt is a critical intermediate in phosphoinositide signaling. Upon receptor activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3), which is further phosphorylated to produce IP2. This molecule modulates calcium release from endoplasmic reticulum stores and regulates downstream kinases (e.g., protein kinase C) and transcription factors . To validate its role, researchers can:

  • Use IP2-specific fluorescent probes (e.g., GFP-tagged PH domains) to track intracellular localization.
  • Apply IP2 receptor antagonists (e.g., heparin) to block calcium release and observe downstream effects.
  • Quantify IP2 levels via HPLC or mass spectrometry after cellular stimulation .

Q. How can researchers ensure the stability and purity of synthetic D-Myo-inositol 4,5-bis-phosphate ammonium salt during storage?

IP2 ammonium salt is typically lyophilized to enhance stability. Key steps include:

  • Storing aliquots at -80°C in anhydrous conditions to prevent hydrolysis.
  • Verifying purity (>95%) via reversed-phase HPLC with phosphate-specific detection .
  • Avoiding repeated freeze-thaw cycles by using single-use aliquots.

Q. What experimental approaches are used to distinguish IP2 from structurally similar inositol phosphates (e.g., IP3 or IP4)?

  • Chromatography: Utilize anion-exchange HPLC with a phosphate gradient to separate inositol phosphates based on charge .
  • Mass Spectrometry: Employ high-resolution LC-MS/MS with selective ion monitoring (SIM) to differentiate isomers via unique fragmentation patterns .
  • Enzymatic Assays: Treat samples with phosphatases (e.g., inositol polyphosphate 5-phosphatase) to selectively degrade specific isomers and confirm identity .

Advanced Research Questions

Q. How can contradictory data on IP2-mediated calcium signaling in different cell types be resolved?

Discrepancies may arise from cell-specific expression of IP2 receptors or competing signaling pathways. To address this:

  • Perform knockdown/knockout studies (e.g., CRISPR-Cas9) targeting IP2 receptors in the cell type of interest.
  • Use calcium imaging (e.g., Fura-2 AM) coupled with IP2 microinjection to isolate direct effects.
  • Apply orthogonal validation (e.g., FRET-based IP2 biosensors) to confirm spatiotemporal dynamics .

Q. What methodologies are recommended for studying the interaction between IP2 and its binding partners (e.g., kinases or ion channels)?

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics between IP2 and purified proteins.
  • Co-immunoprecipitation (Co-IP): Crosslink IP2-bound complexes in lysates and identify partners via mass spectrometry.
  • Molecular Dynamics Simulations: Model IP2-protein interactions to predict binding sites and validate with mutagenesis .

Q. How can researchers analyze the dynamic turnover of IP2 in live cells under varying metabolic conditions?

  • Metabolic Labeling: Use ³²P-orthophosphate or ³H-inositol to trace IP2 synthesis/degradation over time.
  • Pulse-Chase Experiments: Combine radiolabeling with pharmacological inhibitors (e.g., Li⁺ for inositol monophosphatase) to block recycling pathways.
  • Live-Cell Imaging: Deploy genetically encoded IP2 biosensors (e.g., split-luciferase systems) for real-time monitoring .

Methodological Considerations

Q. What are the best practices for synthesizing and characterizing IP2 ammonium salt in the lab?

  • Synthesis: Start with myo-inositol and perform sequential phosphorylation using recombinant kinases (e.g., IP3-kinase) under controlled pH (7.4–8.0) .
  • Purification: Use ion-exchange chromatography followed by lyophilization to remove ammonium salts.
  • Characterization: Validate structure via ¹H/³¹P NMR and confirm mass accuracy (±1 ppm) with high-resolution MS .

Q. How can cross-reactivity of IP2 with antibodies or probes targeting other inositol phosphates be minimized?

  • Pre-absorb antibodies with IP3/IP4 to remove non-specific binding.
  • Optimize probe specificity using competitive binding assays (e.g., ITC).
  • Employ dual-wavelength ratiometric imaging to distinguish IP2 signals from background .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing IP2 concentration-dependent effects in dose-response experiments?

  • Fit data to a Hill equation to determine EC₅₀ values for calcium release or kinase activation.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple conditions.
  • Apply Bayesian modeling to account for cell-to-cell variability in single-cell assays .

Q. How should researchers address batch-to-batch variability in commercial IP2 ammonium salt preparations?

  • Request certificates of analysis (CoA) from suppliers, including purity (>95%), endotoxin levels, and residual solvent data.
  • Perform in-house validation via HPLC and bioactivity assays (e.g., calcium flux in IP2 receptor-expressing cells) .

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